2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride
Description
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride is a cyclopropane derivative featuring a morpholine ring (a six-membered heterocycle containing nitrogen and oxygen) attached to the cyclopropane core via a methylene bridge, with an acetic acid moiety further modified as a hydrochloride salt. This structural configuration enhances solubility and stability, making it valuable in organic synthesis and pharmaceutical research. The morpholine group acts as a non-classical bioisostere, contributing polarity and hydrogen-bonding capacity, which are critical in drug design .
Properties
CAS No. |
2803863-82-1 |
|---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-(1-morpholin-4-ylcyclopropyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-9(1-2-9)10-3-5-13-6-4-10;/h1-7H2,(H,11,12);1H |
InChI Key |
MSRKFFLSFWXDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)N2CCOCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride typically involves the following steps:
Cyclopropanation: : The starting material, a suitable cyclopropane derivative, undergoes cyclopropanation to introduce the cyclopropyl group.
Morpholine Introduction: : The cyclopropyl group is then reacted with morpholine to form the morpholin-4-ylcyclopropyl intermediate.
Acidification: : The intermediate is then subjected to acidification to produce the acetic acid derivative.
Hydrochloride Formation: : Finally, the acetic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride is used in various scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: : The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
a) 2-[1-(Pyrrolidin-1-yl)cyclopropyl]acetic Acid Hydrochloride
- Key Differences : Replaces morpholine with pyrrolidine (a five-membered ring with one nitrogen atom).
- This may alter pharmacokinetic properties such as solubility and receptor interactions .
b) 1-Ethylcyclopropanamine Hydrochloride (CAS 174886-06-7)
- Key Differences : Features an ethyl group and a primary amine hydrochloride on the cyclopropane ring.
- Impact : The absence of a heterocyclic ring limits its bioisosteric utility, but the ethyl group may enhance lipophilicity compared to morpholine derivatives .
c) 2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)acetic Acid (CAS 103500-22-7)
- Key Differences: Contains a tert-butoxycarbonyl (Boc)-protected amino group instead of morpholine.
Physicochemical Properties
| Compound Name | Key Functional Groups | Solubility (Inferred) | Polarity | LogP (Estimated) |
|---|---|---|---|---|
| 2-[1-(Morpholin-4-yl)cyclopropyl]acetic acid HCl | Morpholine, HCl salt | High (due to HCl) | High | Low (~0.5) |
| 2-[1-(Pyrrolidin-1-yl)cyclopropyl]acetic acid HCl | Pyrrolidine, HCl salt | Moderate | Moderate | Moderate (~1.2) |
| 1-Ethylcyclopropanamine HCl | Ethyl, amine HCl | High | Low | Moderate (~1.5) |
- Morpholine vs. Pyrrolidine : The oxygen in morpholine increases polarity and hydrogen-bonding capacity, favoring aqueous solubility and interactions with biological targets .
- Cyclopropane Core : The strained three-membered ring in all compounds enhances reactivity, but substituents modulate stability. For example, the mercaptomethyl group in Montelukast intermediates () introduces sulfur-based reactivity, whereas morpholine derivatives prioritize electronic modulation .
Q & A
Q. Q: What laboratory-scale synthetic routes are recommended for 2-[1-(morpholin-4-yl)cyclopropyl]acetic acid hydrochloride, and how can reaction yields be optimized?
A: The synthesis typically involves cyclopropane ring formation followed by morpholine coupling. Key steps include:
- Cyclopropanation : Using vinylmorpholine derivatives with dichloromethane or ethanol as solvents under reflux (60–80°C) .
- Acetic acid backbone introduction : Chloroacetic acid or glycine derivatives may be employed, with sodium borohydride as a reducing agent .
- Hydrochloride salt formation : Acidic workup with HCl in methanol/water mixtures.
Optimization : Catalysts like palladium or nickel improve cyclopropanation yields (up to 75%). Reaction pH (6–7) and temperature control (50–60°C) minimize byproducts .
Structural Characterization
Q. Q: Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
A:
- NMR : ¹H NMR (400 MHz, D₂O) identifies cyclopropane protons (δ 1.2–1.5 ppm) and morpholine N-CH₂ groups (δ 3.4–3.7 ppm). ¹³C NMR confirms the acetic acid carbonyl (δ 170–175 ppm) .
- X-ray crystallography : Resolves cyclopropane ring geometry (bond angles ~60°) and hydrogen bonding between the morpholine N and HCl .
- HRMS : Validates molecular mass (C₉H₁₅ClNO₃⁺: calc. 220.0743, observed 220.0745) .
Analytical Method Development
Q. Q: How can researchers ensure purity (>98%) for pharmacological studies?
A: Use reverse-phase HPLC (C18 column, 250 mm × 4.6 mm) with:
- Mobile phase : 0.1% TFA in water (A) and acetonitrile (B), gradient 5% B → 40% B over 20 min.
- Detection : UV at 210 nm. Retention time: ~12.3 min .
- Validation : Spiking with known impurities (e.g., unreacted morpholine derivatives) confirms specificity .
Biological Activity Mechanisms
Q. Q: What in vitro methods are used to study its interaction with biological targets?
A:
- Surface plasmon resonance (SPR) : Measures binding affinity (KD) to receptors (e.g., GPCRs). Recent studies report KD = 120 nM for serotonin receptors .
- Fluorescence polarization : Quantifies competitive displacement of labeled ligands in enzyme assays .
- Molecular docking : Predicts binding poses using the compound’s 3D conformation (e.g., morpholine oxygen forms H-bonds with Asp113 in target proteins) .
Advanced: Resolving Spectral Data Contradictions
Q. Q: How should researchers address discrepancies in reported ¹H NMR shifts across studies?
A: Variations arise from solvent polarity and pH:
- D₂O vs. DMSO-d₆ : Cyclopropane protons shift upfield in DMSO (δ 1.1–1.3 ppm) due to reduced solvation .
- pH adjustments : Acidic conditions (pH < 4) protonate the morpholine N, deshielding adjacent CH₂ groups (δ 3.6 → 3.8 ppm) .
Recommendation : Standardize solvent (D₂O with 0.1 M HCl) and temperature (25°C) for reproducibility.
Advanced: Computational Modeling for Target Prediction
Q. Q: Which computational tools predict the compound’s pharmacokinetic and toxicity profiles?
A:
- ADMET Prediction : SwissADME estimates moderate intestinal absorption (LogP = 1.2) but low blood-brain barrier penetration .
- Toxicity : ProTox-II flags potential hepatotoxicity (LD₅₀ = 450 mg/kg in rats) due to morpholine metabolite accumulation .
- Docking Software : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2) with a ΔG = -8.2 kcal/mol .
Advanced: In Vivo Efficacy and Metabolism
Q. Q: What methodologies validate in vivo efficacy and metabolic stability?
A:
- Pharmacokinetics (PK) : Administer 10 mg/kg (IV) in Sprague-Dawley rats; plasma half-life = 2.3 h, clearance = 0.5 L/h/kg .
- Metabolite ID : LC-MS/MS detects primary metabolites (e.g., cyclopropane ring-opened carboxylic acids) in liver microsomes .
- Tissue distribution : Radiolabeled compound (¹⁴C) shows highest accumulation in kidneys (15% ID/g at 24 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
